molecular formula C10H19N3 B11740561 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

Cat. No.: B11740561
M. Wt: 181.28 g/mol
InChI Key: NGWZADATXSFYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is a chemical compound with a molecular formula of C10H19N3. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 3-methylbutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After completion, the product is purified by column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole derivatives with potential biological activities.

Scientific Research Applications

1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-ethyl-1H-pyrazol-4-amine: This compound lacks the 3-methylbutyl substituent and may have different biological activities and properties.

    1-ethyl-N-(3-methylbutyl)-1H-pyrazol-3-amine: This isomer has the substituent at a different position on the pyrazole ring, which can affect its reactivity and biological activity.

    1-ethyl-N-(3-methylbutyl)-1H-pyrazol-5-amine: Another isomer with the substituent at a different position, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-ethyl-N-(3-methylbutyl)pyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-4-13-8-10(7-12-13)11-6-5-9(2)3/h7-9,11H,4-6H2,1-3H3

InChI Key

NGWZADATXSFYIA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.